molecular formula C19H17NO B11844610 2-(Benzyloxy)-6-(p-tolyl)pyridine CAS No. 887448-98-8

2-(Benzyloxy)-6-(p-tolyl)pyridine

Cat. No.: B11844610
CAS No.: 887448-98-8
M. Wt: 275.3 g/mol
InChI Key: BVMHLZHFGCPWRT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(p-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 2-position and a p-tolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(p-tolyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, benzyl alcohol can react with a suitable leaving group on the pyridine ring under basic conditions to form the benzyloxy derivative.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid and a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(p-tolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-(p-tolyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(p-tolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and p-tolyl groups can influence the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the p-tolyl group, which may affect its binding properties and reactivity.

    2-(p-Tolyl)pyridine: Lacks the benzyloxy group, which may influence its solubility and chemical behavior.

    6-(p-Tolyl)pyridine: Lacks the benzyloxy group, affecting its overall properties.

Uniqueness

2-(Benzyloxy)-6-(p-tolyl)pyridine is unique due to the presence of both the benzyloxy and p-tolyl groups, which can confer distinct chemical and physical properties. These groups can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

887448-98-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-(4-methylphenyl)-6-phenylmethoxypyridine

InChI

InChI=1S/C19H17NO/c1-15-10-12-17(13-11-15)18-8-5-9-19(20-18)21-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3

InChI Key

BVMHLZHFGCPWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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